1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that features a piperidine ring, a phenoxy group, and a methoxyphenyl thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzyl mercaptan with a piperidine derivative under controlled conditions to form the thioether linkage. This intermediate is then reacted with a phenoxypropanone derivative to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pH control, as well as continuous monitoring of reaction progress, ensures consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The piperidine ring and phenoxy group are known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The thioether linkage may also play a role in the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone
- 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxybutan-1-one
Uniqueness
1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-17(26-20-6-4-3-5-7-20)22(24)23-14-12-18(13-15-23)16-27-21-10-8-19(25-2)9-11-21/h3-11,17-18H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFYKSHPHLDYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.